molecular formula C16H30N6O7 B14213811 L-Lysylglycyl-L-asparaginyl-L-threonine CAS No. 824404-56-0

L-Lysylglycyl-L-asparaginyl-L-threonine

Cat. No.: B14213811
CAS No.: 824404-56-0
M. Wt: 418.45 g/mol
InChI Key: SUIPPYIZSQTGBZ-QYTUQVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysylglycyl-L-asparaginyl-L-threonine is a peptide composed of four amino acids: lysine, glycine, asparagine, and threonine Peptides like this compound play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (threonine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine and lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then extracted and purified.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form hydroxythreonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysylglycyl-L-asparaginyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanylglycyl-L-asparaginyl-L-threonine: Similar structure but with alanine instead of lysine.

    L-Lysylglycyl-L-glutaminyl-L-threonine: Similar structure but with glutamine instead of asparagine.

Uniqueness

L-Lysylglycyl-L-asparaginyl-L-threonine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential applications. Its combination of lysine, glycine, asparagine, and threonine allows for unique interactions with biological molecules and pathways, making it a valuable compound for research and therapeutic purposes.

Properties

CAS No.

824404-56-0

Molecular Formula

C16H30N6O7

Molecular Weight

418.45 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H30N6O7/c1-8(23)13(16(28)29)22-15(27)10(6-11(19)24)21-12(25)7-20-14(26)9(18)4-2-3-5-17/h8-10,13,23H,2-7,17-18H2,1H3,(H2,19,24)(H,20,26)(H,21,25)(H,22,27)(H,28,29)/t8-,9+,10+,13+/m1/s1

InChI Key

SUIPPYIZSQTGBZ-QYTUQVAYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.